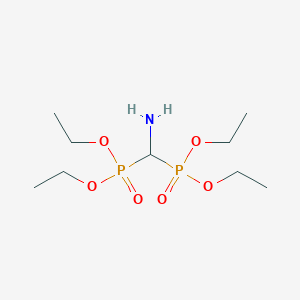
2-(Difluoromethylthio)benzoyl chloride
Overview
Description
2-(Difluoromethylthio)benzoyl chloride (DFMTC) is a halogenated organosulfur compound that is used in organic synthesis and has been studied for its potential applications in various scientific fields. It is a colorless liquid with a pungent odor and is soluble in organic solvents. The compound has a number of interesting properties that make it a useful tool in the laboratory.
Scientific Research Applications
Reactions with Nucleophiles
2-(Difluoromethylthio)benzoyl chloride has been studied for its reactions with various nucleophiles. Research has shown that primary amino groups undergo simultaneous selenenylation–acylation, indicating a high reactivity. Hydroxy and thiol groups also exhibit reactivity through selenenylation and/or acylation, depending on the substrate and reaction conditions (Osajda & Młochowski, 2002).
Catalytic Applications
Studies have also focused on its use in catalysis. For example, in the presence of an iridium catalyst, this compound efficiently reacts with alkynes, leading to the production of substituted naphthalenes and anthracenes (Yasukawa, Satoh, Miura & Nomura, 2002).
Chlorination Reactions
This compound is also significant in chlorination reactions. When toluene reacts with chlorine, a mixture of benzyl chloride, benzal chloride, and benzotrichloride is obtained, with this compound playing a role in determining the product distribution. This highlights its importance in the synthesis of various chlorinated compounds (Seper, 2001).
Modification of Polymers
In polymer science, benzoyl chloride, including derivatives like this compound, is utilized to modify polymers for antimicrobial activity. This application is significant in developing materials with enhanced functional properties (Matche, Kulkarni & Raj, 2006).
Friedel-Crafts Acylation
The compound is relevant in Friedel-Crafts acylation reactions. These reactions are essential in organic synthesis, offering pathways to produce various aromatic compounds. This application underscores its versatility in synthetic chemistry (Choudhary, Jana, Patil & Bhargava, 2003).
Mechanism of Action
Target of Action
It’s known that this compound is used in difluoromethylation processes . Difluoromethylation is a chemical reaction that introduces a CF2H group into a molecule, and it’s often used to modify the properties of pharmaceuticals and other biologically active compounds .
Mode of Action
The mode of action of 2-(Difluoromethylthio)benzoyl chloride involves the formation of a bond between the CF2H group and another atom in a molecule . This can occur with various types of atoms, including carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . The process can be facilitated by metal-based methods, which can transfer the CF2H group to carbon sites .
Biochemical Pathways
The introduction of a cf2h group into a molecule can significantly alter its properties and behavior, potentially affecting various biochemical pathways .
Result of Action
The introduction of a CF2H group into a molecule can significantly alter its properties, potentially enhancing its biological activity or altering its interaction with biological targets . This can lead to changes at the molecular and cellular level, although the specific effects would depend on the nature of the molecule being modified .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the difluoromethylation process can be affected by the presence of other substances, the temperature, and the pH of the environment . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(Difluoromethylthio)benzoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles, such as amines and alcohols, forming corresponding amides and esters. These reactions are crucial in the synthesis of pharmaceutical compounds. The compound’s interaction with enzymes like acetyltransferases can lead to the formation of acetylated products, which are essential in metabolic pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain signaling pathways, leading to altered gene expression and metabolic flux. This inhibition can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetyltransferases, resulting in decreased acetylation of target proteins. This inhibition can affect various cellular processes, including gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. High doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments. This localization can influence the compound’s activity and function, as well as its overall efficacy in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing cellular processes .
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2OS/c9-7(12)5-3-1-2-4-6(5)13-8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDOHIKAMXAESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378921 | |
| Record name | 2-(Difluoromethylthio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79676-60-1 | |
| Record name | 2-(Difluoromethylthio)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 79676-60-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)
![5-[4-(Trifluoromethoxy)phenyl]isoxazole](/img/structure/B1304650.png)









